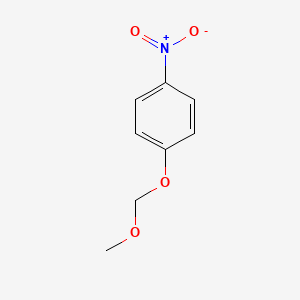

1-(Methoxymethoxy)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-(methoxymethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLDOJPSORMLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472646 | |

| Record name | 4-methoxymethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-03-5 | |

| Record name | 4-methoxymethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxymethoxy 4 Nitrobenzene

Strategies for the Introduction of the Methoxymethoxy Group

The methoxymethyl (MOM) group serves as a crucial protecting group for hydroxyl functionalities in organic synthesis. Its installation onto a phenolic precursor is a key step in many synthetic routes towards 1-(Methoxymethoxy)-4-nitrobenzene.

Ethereal Linkage Formation via Williamson-Type Reactions

The Williamson ether synthesis is a fundamental and widely employed method for the formation of ethers, including the methoxymethyl ether of a phenol (B47542). wikipedia.orgmasterorganicchemistry.com This reaction typically involves the S\textsubscript{N}2 displacement of a halide by an alkoxide or, in this context, a phenoxide. wikipedia.org For the synthesis of a methoxymethyl aryl ether, the corresponding phenoxide is reacted with a methoxymethyl halide, most commonly chloromethyl methyl ether (MOM-Cl).

The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloromethyl methyl ether. masterorganicchemistry.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane. wikipedia.org

| Reagent/Condition | Role/Observation |

| Phenolic Substrate | Starting material containing the hydroxyl group to be protected. |

| Chloromethyl methyl ether (MOM-Cl) | Source of the methoxymethyl group. adichemistry.com |

| Base (e.g., DIPEA, NaH) | Deprotonates the phenol to form the reactive phenoxide. adichemistry.com |

| Solvent (e.g., Dichloromethane, THF) | Provides the reaction medium. adichemistry.com |

It is important to note that chloromethyl methyl ether is a known carcinogen, which has led to the development of alternative methoxymethylating agents. wikipedia.orgacs.org

Precursor Design for MOM Installation

The choice of precursor influences the reaction conditions. For instance, the acidity of the phenolic proton in 4-nitrophenol (B140041) is significantly higher than that of phenol itself, which can affect the choice of base and reaction kinetics. The methoxymethyl moiety is a commonly used protecting group for alcohols and phenols due to its stability under a range of conditions, yet it can be readily cleaved under acidic conditions. adichemistry.comyoutube.com

Alternative reagents for MOM group installation have been developed to avoid the use of the carcinogenic chloromethyl methyl ether. acs.org One such reagent is methoxymethyl-2-pyridylsulfide (MOM-ON), which, in conjunction with silver triflate (AgOTf) and sodium acetate (B1210297) (NaOAc) in tetrahydrofuran (B95107) (THF), can effectively methoxymethylate a variety of alcohols and phenols under mild and neutral conditions. acs.org Another alternative involves the use of dimethoxymethane (B151124) (methylal) with a catalytic amount of a strong acid or Lewis acid, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfuric acid (TfOH). adichemistry.com

Aromatic Nitration Approaches for Nitrobenzene (B124822) Moiety Construction

The introduction of a nitro group onto the benzene (B151609) ring is a classic example of electrophilic aromatic substitution. numberanalytics.com This reaction is fundamental to the synthesis of nitroaromatic compounds, including this compound.

Regioselective Nitration of Substituted Benzene Precursors

When nitrating a substituted benzene, the existing substituent on the ring directs the position of the incoming nitro group. The methoxymethoxy group (-OCH₂OCH₃) is an ortho, para-directing activator. This is because the oxygen atom directly attached to the ring can donate a lone pair of electrons into the aromatic system through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. libretexts.org

Therefore, the nitration of methoxymethoxybenzene is expected to yield a mixture of 2-nitro- and 4-nitro- isomers, with the para-isomer, this compound, often being the major product due to reduced steric hindrance compared to the ortho position. The directing effect of substituents is a critical factor in achieving the desired regiochemistry. libretexts.org

Exploration of Nitrating Agents and Optimized Reaction Conditions

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgnumberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. numberanalytics.comnumberanalytics.com

The reaction conditions, such as temperature and reaction time, must be carefully controlled. Nitration reactions are typically exothermic, and higher temperatures can lead to the formation of dinitrated and other side products. libretexts.org For activated rings, such as methoxymethoxybenzene, milder conditions are generally required compared to the nitration of benzene itself. libretexts.org

| Nitrating Agent | Role/Description |

| Concentrated Nitric Acid (HNO₃) | Source of the nitro group. numberanalytics.com |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion (NO₂⁺). numberanalytics.com |

| Acetyl nitrate | An alternative nitrating agent. wikipedia.org |

| N-nitro heterocyclic compounds | Modern reagents developed for laboratory nitrations. wikipedia.org |

Recent research has also focused on developing more environmentally benign nitration methods to reduce the use of highly corrosive mixed acids. frontiersin.orgnih.govfrontiersin.org These can include using dilute nitric acid or alternative catalytic systems.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through either a convergent or a divergent synthetic strategy.

A divergent synthesis would start from a common intermediate that can be elaborated into a variety of related structures. wikipedia.orgrsc.org In this context, one could start with a simple benzene derivative and, through a series of reactions, introduce the desired functional groups. For example, starting with phenol, one could perform a methoxymethylation followed by nitration. This pathway allows for the synthesis of other nitrated methoxymethoxybenzene isomers as well.

A convergent synthesis , on the other hand, involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps. researchgate.net For this compound, a convergent approach would involve the synthesis of the methoxymethylating agent and the nitrated aromatic precursor separately. The final step would be the coupling of these two fragments, for example, the reaction of 4-nitrophenoxide with chloromethyl methyl ether. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

Synthesis from Halogenated Nitrobenzene Intermediates

The synthesis of this compound can be approached through the reaction of a suitable halogenated nitrobenzene with a methoxymethylating agent. This method relies on a nucleophilic aromatic substitution (SNAr) mechanism, where the halogen atom on the nitro-activated aromatic ring is displaced by a methoxymethoxy nucleophile. A common precursor for this type of reaction is 1-chloro-4-nitrobenzene (B41953).

In a typical procedure, 1-chloro-4-nitrobenzene is reacted with a source of the methoxymethoxy group, such as sodium methoxymethoxide. However, a more prevalent and often more efficient approach involves the reaction with an alcohol in the presence of a base and a phase-transfer catalyst. For instance, the synthesis of a similar ether, 1-(isopentyloxy)-4-nitrobenzene, has been successfully achieved by reacting 1-chloro-4-nitrobenzene with isoamyl alcohol in a biphasic system of toluene (B28343) and aqueous sodium hydroxide (B78521), using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. ijche.com This reaction proceeds under ultrasonic irradiation to enhance the reaction rate. ijche.com

By analogy, the synthesis of this compound would involve the reaction of 1-chloro-4-nitrobenzene with methoxymethanol (B1221974) (or a related methoxymethyl source) under similar phase-transfer conditions. The general reaction scheme is as follows:

O₂N-C₆H₄-Cl + CH₃OCH₂OH + NaOH → O₂N-C₆H₄-OCH₂OCH₃ + NaCl + H₂O

The use of a phase-transfer catalyst is crucial in this biphasic system to transport the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the alcohol, forming the alkoxide nucleophile.

Sequential Functionalization Strategies

An alternative and widely used strategy for the synthesis of this compound involves the sequential functionalization of a simpler aromatic precursor. The most common approach is the Williamson ether synthesis, which starts with 4-nitrophenol. masterorganicchemistry.comkhanacademy.orgyoutube.comdoubtnut.com This method consists of two main steps:

Deprotonation of 4-nitrophenol: 4-nitrophenol is treated with a suitable base to form the corresponding phenoxide ion. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating this step. Common bases used include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). youtube.com

Nucleophilic substitution: The resulting 4-nitrophenoxide ion, a potent nucleophile, then reacts with a methoxymethylating agent, typically methoxymethyl chloride (MOM-Cl), in an SN2 reaction to form the desired ether.

O₂N-C₆H₄-OH + Base → O₂N-C₆H₄-O⁻ O₂N-C₆H₄-O⁻ + CH₃OCH₂Cl → O₂N-C₆H₄-OCH₂OCH₃ + Cl⁻

This sequential approach is often preferred due to the ready availability of 4-nitrophenol and the generally high yields and clean reactions associated with the Williamson ether synthesis. masterorganicchemistry.com

Catalytic Systems and Reaction Environment Optimization

The efficiency of the synthesis of this compound is highly dependent on the choice of catalyst and the optimization of reaction conditions such as solvent and temperature.

Role of Specific Catalysts in Enhancing Yield and Selectivity

In the context of synthesizing ethers from halogenated nitrobenzenes, phase-transfer catalysts (PTCs) play a pivotal role. These catalysts facilitate the transfer of a reactant from one phase to another where the reaction occurs, thereby increasing the reaction rate. researchgate.net Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB), are commonly employed. ijche.comresearchgate.net These catalysts are particularly effective in biphasic systems (e.g., an organic solvent and water) where the nucleophile (generated in the aqueous phase) needs to react with the substrate in the organic phase. The use of PTCs allows the reaction to proceed under milder conditions and can lead to higher yields and selectivity by minimizing side reactions. researchgate.net

For the Williamson ether synthesis starting from 4-nitrophenol, while a catalyst is not always strictly necessary for the main reaction, its presence can be beneficial, especially in large-scale industrial processes. In a solid-liquid phase-transfer system, a catalyst like 18-crown-6 (B118740) can be used with a solid base like potassium carbonate to enhance the reactivity of the phenoxide. researchgate.net

Chemical Transformations and Reactivity of 1 Methoxymethoxy 4 Nitrobenzene

Transformations Involving the Nitro Group

The nitro group of 1-(methoxymethoxy)-4-nitrobenzene is a versatile functional handle, primarily undergoing reduction to yield the corresponding aniline (B41778) derivative. This transformation is fundamental for the introduction of an amino group on the benzene (B151609) ring, which can then be used in a wide array of subsequent chemical reactions.

Mechanistic Aspects of Nitro Group Conversions

The reduction of aromatic nitro compounds like this compound to anilines is generally understood to proceed through a sequence of two-electron reduction steps. acs.org The most widely accepted pathway, first proposed by Haber, involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso derivative (Ar-NO). rsc.org This intermediate is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). acs.orgorientjchem.org The final step involves the reduction of the hydroxylamine to the corresponding aniline (Ar-NH₂). acs.orgrsc.orgnih.gov

Under certain conditions, particularly in alkaline environments, condensation reactions can occur between the intermediates. For instance, the nitroso intermediate can react with the hydroxylamine to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar) before finally cleaving to form two molecules of the aniline. rsc.org Another proposed mechanism involves the disproportionation of the hydroxylamine intermediate rather than direct hydrogenation to the aniline. rsc.org

The specific pathway can be influenced by the catalyst, solvent, and pH of the reaction medium. orientjchem.org For example, hydrogenation in aqueous solutions of aliphatic alcohols using platinum, palladium, or nickel catalysts tends to proceed selectively through the direct hydrogenation route without the formation of condensation products. orientjchem.org

Formation of Reactive Oxygen Species (ROS) Precursors via Nitro Group Modifications

Nitroaromatic compounds can be precursors to reactive oxygen species (ROS). The mechanism typically involves the one-electron reduction of the nitro group to form a nitro radical anion (Ar-NO₂⁻•). researchgate.net This reduction can be catalyzed by enzymes like NADPH-cytochrome P450 reductase. In the presence of molecular oxygen (O₂), this radical anion can transfer an electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) radical (O₂⁻•). researchgate.netresearchgate.net

This process, known as futile cycling, can lead to a buildup of superoxide. researchgate.net Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD), and subsequently to the highly reactive hydroxyl radical (•OH) via the Fenton reaction. researchgate.netnih.gov Therefore, the nitro group of this compound serves as the key functional group that, upon enzymatic reduction, initiates the cascade leading to ROS generation. researchgate.net This property is exploited in the design of hypoxia-activated prodrugs, where the low oxygen environment in tumors allows for the reduction of the nitro group to cytotoxic species. mdpi.com

Reactivity of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the phenolic oxygen. Its primary reactivity involves cleavage under acidic conditions to regenerate the phenol (B47542), 4-nitrophenol (B140041).

Acid-Catalyzed Deprotection Strategies

The MOM ether is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.com Cleavage can be accomplished using a wide variety of Brønsted and Lewis acids. wikipedia.org The deprotection generally proceeds via protonation of the ether oxygen further from the aromatic ring, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then attacked by water to yield a hemiacetal, which subsequently decomposes to formaldehyde (B43269) and the free phenol. acs.org

A range of acidic conditions can be employed, from strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous or alcoholic solvents to milder Lewis acids. adichemistry.commasterorganicchemistry.com For substrates sensitive to strong acids, milder and more selective methods have been developed. These include using solid acid catalysts like silica-supported sodium hydrogen sulfate (B86663) or Wells-Dawson heteropolyacids, which offer advantages such as ease of separation and reusability. organic-chemistry.orgnih.govresearchgate.net Other systems, such as trimethylsilyl (B98337) triflate (TMSOTf) with 2,2′-bipyridyl or zinc bromide (ZnBr₂) with a thiol, have also been reported for the efficient cleavage of MOM ethers under non-protic or very mild conditions. acs.orgresearchgate.netnih.gov

Table 2: Selected Conditions for Acid-Catalyzed Deprotection of Aromatic MOM Ethers

| Reagent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| HCl (conc.) | Methanol | Reflux | adichemistry.com |

| Silica-supported NaHSO₄ | Acetonitrile/Water | Room Temperature | organic-chemistry.org |

| Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | 1,2-Dichloroethane | Elevated Temperature | nih.govresearchgate.net |

| TMSOTf / 2,2′-Bipyridyl | Acetonitrile, then H₂O | Room Temperature | acs.orgnih.gov |

| ZnBr₂ / n-PrSH | Dichloromethane | 0 °C to Room Temperature | researchgate.net |

Photolytic Cleavage and Uncaging Mechanisms (Analogous Systems)

While the MOM group itself is not typically considered a photolabile protecting group (PPG), the concept of "uncaging" a phenol using light is well-established with other protecting groups. acs.org These analogous systems often rely on a chromophore that absorbs light, typically in the UV or near-UV region, to initiate a chemical reaction that releases the protected molecule. psu.edu

A classic example is the 2-nitrobenzyl group. acs.org Upon irradiation, the 2-nitrobenzyl ether undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. This intermediate then rearranges and fragments to release the protected phenol and a 2-nitrosobenzaldehyde byproduct. acs.org This strategy provides excellent spatial and temporal control over the release of the active molecule. acs.orgpsu.edu

Other photolabile groups for phenols include those based on coumarin, such as (7-hydroxycoumarin-4-yl)methyl ethers, and phenacyl derivatives. acs.orgnih.gov In many cases, to efficiently release a poor leaving group like a phenol, a "linker" strategy is employed. For instance, the phenol may be caged as a carbonate derivative of the photolabile group. nih.govnih.gov Photolysis first releases a carbonic acid monoester, which then spontaneously decarboxylates to liberate the free phenol. acs.org These mechanisms highlight the sophisticated strategies developed for photochemical deprotection, which stand in contrast to the simple acid-catalyzed hydrolysis of the MOM group.

Orthogonal Deprotection Approaches in Complex Syntheses

The methoxymethyl (MOM) group in this compound serves as a protective shield for the phenolic hydroxyl group. In complex syntheses, its removal, or deprotection, must often be achieved without affecting other sensitive functional groups within the molecule. This selective removal is known as orthogonal deprotection.

The MOM ether is generally stable to a variety of reagents but can be cleaved under acidic conditions. thieme-connect.dewikipedia.org However, harsh acidic conditions can be detrimental to other parts of a complex molecule. Therefore, milder and more selective methods are often employed.

One such method involves the use of trimethylsilyl triflate (TMSOTf) in the presence of 2,2′-bipyridyl. This system allows for the deprotection of aromatic MOM ethers under non-acidic conditions. nih.gov For substrates with an electron-withdrawing nitro group, like this compound, the reaction may require heating and a longer reaction time to achieve a high yield of the deprotected product, 4-nitrophenol. nih.gov This method's mildness is highlighted by its compatibility with acid-labile functional groups. nih.gov

Another approach for the chemoselective deprotection of phenolic MOM ethers utilizes silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. organic-chemistry.org This method offers a simple and efficient way to remove the MOM group at room temperature. organic-chemistry.org

The ability to selectively deprotect the MOM ether in the presence of other protecting groups, such as silyl (B83357) ethers, is a key aspect of orthogonal strategy. Silyl ethers, for instance, are typically cleaved by fluoride (B91410) ions, a condition under which MOM ethers are stable. thieme-connect.de This differential reactivity allows for the sequential deprotection of different hydroxyl groups within the same molecule, a crucial tactic in the synthesis of complex natural products and other polyfunctional compounds.

| Reagent System | Conditions | Substrate Feature | Outcome |

| TMSOTf, 2,2'-bipyridyl | CH3CN, 50 °C, 4 h | Electron-withdrawing nitro group | High yield of deprotected phenol nih.gov |

| Silica-supported NaHSO4 | Room Temperature | Phenolic MOM ether | Efficient and selective deprotection organic-chemistry.org |

| Lewis and Brønsted acids | Various | MOM and MEM ethers | General cleavage of the protecting group wikipedia.org |

Electrophilic Aromatic Substitution Reactions on the Benzene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The substituents on the aromatic ring significantly influence both the rate and the position of the incoming electrophile. The this compound molecule possesses two key substituents: the methoxymethoxy (-OCH2OCH3) group and the nitro (-NO2) group.

The methoxymethoxy group is an ortho, para-directing activator. The oxygen atom's lone pairs can be donated to the ring, increasing electron density at the ortho and para positions and making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director. libretexts.orgmakingmolecules.com It withdraws electron density from the ring, making it less reactive. makingmolecules.com

In this compound, these two groups have opposing effects. The powerful deactivating and meta-directing nature of the nitro group at position 4 dominates the reactivity of the benzene ring. libretexts.org The methoxymethoxy group at position 1, while activating, is positioned para to the deactivating nitro group. Electrophilic attack is therefore directed to the positions meta to the nitro group, which are the carbons at positions 2 and 6 (ortho to the methoxymethoxy group).

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH2OCH3 | 1 | Activating | Ortho, Para |

| -NO2 | 4 | Deactivating | Meta |

Nucleophilic Aromatic Substitution Reactions at Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds, particularly those bearing strong electron-withdrawing groups. mdpi.com The nitro group in this compound is a powerful electron-withdrawing group that activates the benzene ring towards nucleophilic attack. youtube.comyoutube.com

This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. youtube.com In the case of a halogenated derivative, for example, 1-chloro-2-(methoxymethoxy)-5-nitrobenzene, a nucleophile would preferentially attack the carbon bearing the chlorine atom. The nitro group at the para position can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comyoutube.com

The methoxy (B1213986) group itself can, under certain conditions, act as a leaving group in SNAr reactions, although this is less common than for halogens. bwise.kr For instance, in 2,4-dimethoxy-1-nitrobenzene, a related compound, nucleophilic substitution with a bulky nucleophile like sodium t-butoxide can lead to the displacement of one of the methoxy groups. bwise.kr This suggests that a similar reaction could be envisioned for this compound, where the methoxymethoxy group could potentially be displaced by a strong nucleophile, although this would likely require forcing conditions.

The presence of the nitro group is crucial for the feasibility of SNAr reactions on this system. Without it, the benzene ring would be electron-rich and not susceptible to attack by nucleophiles. youtube.comyoutube.com

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki Coupling on Halogenated Derivatives)

To utilize this compound in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, typically a halogen (bromine or iodine). For example, bromination of this compound would likely occur at the positions ortho to the activating methoxymethoxy group (and meta to the deactivating nitro group), yielding 2-bromo-1-(methoxymethoxy)-4-nitrobenzene.

This halogenated derivative can then participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a versatile and widely used method for forming carbon-carbon bonds. researchgate.netmdpi.com

In a typical Suzuki reaction, the 2-bromo-1-(methoxymethoxy)-4-nitrobenzene would be reacted with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. nih.gov The nitro group's electron-withdrawing nature can influence the reactivity of the aryl halide in the coupling reaction. While the Suzuki reaction is tolerant of a wide range of functional groups, the specific conditions (catalyst, ligand, base, and solvent) may need to be optimized for substrates bearing a nitro group. researchgate.netnih.gov

The success of the Suzuki coupling provides a powerful tool for elaborating the structure of this compound, allowing for the introduction of a wide variety of aryl and vinyl substituents. This enables the synthesis of complex biaryl structures and other conjugated systems.

| Reactant 1 (Halogenated Derivative) | Reactant 2 (Organoboron Compound) | Catalyst/Base | Product |

| 2-Bromo-1-(methoxymethoxy)-4-nitrobenzene | Arylboronic acid | Pd(PPh3)4 / K2CO3 | 2-Aryl-1-(methoxymethoxy)-4-nitrobenzene |

| 2-Iodo-1-(methoxymethoxy)-4-nitrobenzene | Vinylboronic acid | Pd(dppf)Cl2 / Cs2CO3 | 2-Vinyl-1-(methoxymethoxy)-4-nitrobenzene |

Utility of 1 Methoxymethoxy 4 Nitrobenzene As a Synthetic Intermediate

Building Block for Advanced Organic Molecules

The strategic placement of the MOM-protected phenol (B47542) and the reactive nitro group makes 1-(Methoxymethoxy)-4-nitrobenzene an ideal starting point for synthesizing sophisticated organic molecules. Its utility spans the creation of substituted aromatic amines and diverse heterocyclic systems.

A primary application of nitroaromatic compounds is their reduction to the corresponding anilines. In the case of this compound, the nitro group can be selectively reduced to an amino group, yielding 4-(methoxymethoxy)aniline (B3022795). This transformation is fundamental for producing substituted benzenediamine derivatives. For instance, if another nitrogen-containing functional group is present on the aromatic ring, the reduction of the nitro group completes the synthesis of a diamine.

This strategy is exemplified in the synthesis of related structures like 2-methoxymethyl-1,4-benzenediamine. In a patented method, a substituted nitrobenzene (B124822), 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, is hydrogenated in the presence of a palladium catalyst to produce the target benzenediamine. google.com This illustrates a common industrial pathway where a nitro group is the direct precursor to an essential amine in a diamine structure. Similarly, 1,2-diamino-4-nitrobenzene can be prepared through the partial reduction of 2,4-dinitroaniline, demonstrating the feasibility of selectively reducing one nitro group to form a diamine. orgsyn.org This established reactivity underscores the role of this compound as a viable precursor for benzenediamines, which are crucial building blocks for polymers, dyes, and pharmaceutical agents.

The aniline (B41778) derived from the reduction of this compound is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles.

Indoles: Indole (B1671886) alkaloids are a significant class of pharmacologically active compounds. rsc.org The synthesis of the indole core often relies on precursors derived from nitroaromatics. nih.gov Aniline derivatives are key starting materials in several named reactions for indole synthesis, such as the Fischer, Bartoli, and Bischler-Möhlau syntheses. rsc.org The 4-(methoxymethoxy)aniline obtained from this compound can be used in these classical methods to generate indoles with a protected hydroxyl group at the 6-position, ready for further functionalization.

Pyrimidines: Pyrimidines, another class of biologically important heterocycles, can also be synthesized using intermediates derived from this compound. The synthesis often involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dielectrophile. The aniline derived from the starting material can be converted into a corresponding urea or guanidine (B92328) derivative, which can then undergo cyclization to form a pyrimidine (B1678525) ring.

Triazoles: 1,2,3- and 1,2,4-triazoles are known for their synthetic versatility and presence in medicinally important compounds. nih.govnih.gov The aniline obtained from this compound can be converted into an aryl azide, which can then participate in cycloaddition reactions to form 1,2,3-triazoles. Alternatively, the aniline can be used to construct 1,2,4-triazoles. Various methods exist, including the reaction of aryl hydrazines with formamide (B127407) or multicomponent reactions, to build the triazole ring. organic-chemistry.org

Table 1: Synthetic Applications in Heterocyclic Chemistry

| Heterocycle | Key Intermediate from this compound | Common Synthetic Method |

|---|---|---|

| Indole | 4-(Methoxymethoxy)aniline | Fischer, Bartoli, Bischler-Möhlau Syntheses rsc.org |

| Pyrimidine | 4-(Methoxymethoxy)phenylurea or guanidine | Principal Synthesis (condensation with 1,3-dicarbonyls) |

| Triazole | 4-(Methoxymethoxy)aniline, -diazonium salt, or -azide | Huisgen Cycloaddition, Pellizzari Reaction nih.govorganic-chemistry.org |

Strategic Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient approach to molecular synthesis. This compound and similar nitroaromatics are valuable substrates for MCRs, particularly those involving in situ reduction.

"Green chemistry" principles emphasize the importance of designing chemical processes that are environmentally benign. Two key metrics for this are one-pot synthesis and atom economy. rsc.orgmonash.edu

One-Pot Synthesis: This approach involves performing multiple consecutive reactions in a single reactor, which eliminates the need for isolating and purifying intermediate compounds. This saves time, reduces the use of solvents, and minimizes waste generation. nih.govuu.nl

Atom Economy: Introduced by Barry Trost, this concept measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than substitution and elimination reactions. rsc.org The development of the three-step BHC synthesis of ibuprofen, with an atom economy of 77% (or up to 99% with recycling), is a classic example of how redesigning a synthesis can dramatically reduce waste compared to the original six-step process, which had an atom economy of only 40%. wiley-vch.de

Nitroaromatic compounds like this compound are excellent candidates for MCRs that utilize a reductive step. A notable example is the iridium-catalyzed one-pot reductive amination of carbonyl compounds. nih.gov In this type of reaction, the nitro compound is first reduced in situ to the corresponding amine. This newly formed amine then immediately reacts with a carbonyl compound (an aldehyde or ketone) in the same pot to form an imine, which is subsequently reduced to yield a secondary amine. nih.gov

This strategy allows this compound to serve as a stable, easy-to-handle source of 4-(methoxymethoxy)aniline directly within the reaction mixture. This avoids the need to synthesize, purify, and store the potentially less stable aniline separately. The versatility of this approach allows for the rapid generation of a library of complex secondary amines by simply varying the aldehyde or ketone component, showcasing the power of integrating nitroaromatics into MCR architectures.

Contribution to the Synthesis of Complex Aromatic and Biaryl Compounds

Biaryl scaffolds are "privileged" structures found in many pharmaceuticals, natural products, and advanced materials. nih.gov The synthesis of these complex aromatic compounds often relies on cross-coupling reactions, and functionalized nitrobenzenes are valuable starting materials in this context.

This compound can be elaborated into complex biaryl systems through several synthetic routes. A primary method is the Suzuki-Miyaura cross-coupling reaction. For this, the nitroaromatic compound must first be converted into a suitable coupling partner, such as an aryl halide or an aryl boronic acid. The nitro group itself is generally stable under many coupling conditions.

An example of a target molecule in this class is 4-Methoxy-4'-nitrobiphenyl, also known as 1-(4-methoxyphenyl)-4-nitrobenzene. nih.gov This compound represents the core structure that could be formed by coupling a derivative of this compound with a suitable phenyl partner. Furthermore, advanced methods for biaryl synthesis are continually being developed, including electrochemical reductive coupling of anilines (which would be derived from the nitro compound) and cobalt-catalyzed oxidative coupling reactions. nih.govnih.gov These methods provide powerful tools for constructing sterically hindered or electronically complex biaryl and terphenyl systems, further expanding the synthetic utility of precursors like this compound.

Versatility in Sequential Reaction Schemes and Cascade Processes

The true synthetic power of this compound is most evident in its application in sequential and cascade reaction processes. The distinct chemical nature of the nitro and MOM-protected phenol moieties allows for a programmed series of transformations, where one group can be manipulated while the other remains inert, and vice versa. This selective reactivity is crucial for building molecular complexity step-by-step.

A primary strategy involves the transformation of the nitro group as the initial step. The robust nature of the MOM ether ensures its stability under various reaction conditions, including the harsh reagents often employed for the reduction of nitroarenes. Once the nitro group is converted to an amine, this new functional group opens up a plethora of synthetic possibilities, including acylation, alkylation, and the formation of heterocyclic rings. Subsequently, the MOM group can be selectively cleaved under acidic conditions to liberate the free phenol, which can then participate in a new set of reactions such as etherification, esterification, or electrophilic aromatic substitution.

This sequential approach is exemplified in the synthesis of various substituted anilines and phenols, which are themselves valuable precursors for pharmaceuticals, agrochemicals, and materials science. For instance, the reduction of the nitro group in this compound can be achieved with high efficiency using various reducing agents. The resulting 4-(methoxymethoxy)aniline can then undergo further functionalization at the amino group.

The strategic placement of the MOM-protected phenol and the nitro group allows for the regioselective introduction of substituents on the aromatic ring. The nitro group is a meta-director, while the MOM-protected ether is an ortho-, para-director. This directing effect can be exploited in sequential electrophilic aromatic substitution reactions to build highly substituted benzene (B151609) rings with a defined substitution pattern.

The following table outlines a representative sequential reaction scheme starting from this compound, illustrating its versatility in creating a disubstituted aniline derivative.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Purpose of Transformation |

| 1 | This compound | H₂, Pd/C, Ethanol, rt | 4-(Methoxymethoxy)aniline | >95 | Reduction of the nitro group to an amine. |

| 2 | 4-(Methoxymethoxy)aniline | Acetic anhydride, Pyridine, rt | N-(4-(Methoxymethoxy)phenyl)acetamide | ~98 | Acylation of the amino group. |

| 3 | N-(4-(Methoxymethoxy)phenyl)acetamide | HCl, Methanol, rt | N-(4-hydroxyphenyl)acetamide | >90 | Deprotection of the MOM ether to reveal the phenol. |

This table demonstrates a simple yet powerful three-step sequence that transforms the readily available starting material into a valuable paracetamol precursor. Each step is high-yielding and proceeds with excellent selectivity, underscoring the utility of this compound as a reliable synthetic intermediate.

In more complex scenarios, the intermediate aniline or phenol can be subjected to cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity accessible from this versatile building block. The stability of the MOM group under many of these coupling conditions is a significant advantage.

Mechanistic Investigations of Reactions Involving 1 Methoxymethoxy 4 Nitrobenzene

Elucidation of Reaction Pathways for Synthetic Transformations

The synthetic utility of 1-(methoxymethoxy)-4-nitrobenzene is primarily associated with the protection and deprotection of the phenolic hydroxyl group of 4-nitrophenol (B140041). The methoxymethyl (MOM) ether serves as a protecting group, which is stable under various reaction conditions but can be selectively removed when needed.

The primary reaction pathway of interest is the cleavage of the MOM ether to regenerate the parent phenol (B47542). This is typically achieved under acidic conditions. The generally accepted mechanism involves the protonation of the ether oxygen atom, followed by the departure of the methoxymethyl cation. This cation is then captured by a nucleophile, such as water, to form formaldehyde (B43269) and methanol.

Key Steps in the Acid-Catalyzed Deprotection of this compound:

Protonation: The ether oxygen atom attached to the methoxymethyl group is protonated by an acid catalyst.

Cleavage: The carbon-oxygen bond between the aromatic ring and the methoxymethyl group cleaves, leading to the formation of 4-nitrophenol and a resonance-stabilized methoxymethyl cation.

Nucleophilic Capture: The methoxymethyl cation reacts with a nucleophile present in the reaction mixture (e.g., water) to yield formaldehyde and methanol.

The efficiency of this deprotection is influenced by the nature of the acid catalyst, the solvent, and the reaction temperature.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to confirming a proposed reaction mechanism. In the context of reactions involving this compound, the key intermediate is the methoxymethyl cation (CH₃OCH₂⁺).

Due to its high reactivity, direct observation of the methoxymethyl cation is challenging. Its existence is often inferred from trapping experiments and the analysis of final products. For instance, in the presence of a nucleophile other than water, different products can be formed, providing evidence for the intermediacy of the cation.

Computational studies can also provide valuable insights into the structure and stability of this intermediate.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence the reaction speed. For the deprotection of this compound, kinetic studies would focus on the rate of disappearance of the starting material or the rate of formation of the 4-nitrophenol product.

A typical kinetic experiment would involve monitoring the reaction progress over time under various conditions (e.g., different acid concentrations, temperatures). The data obtained can be used to determine the rate law, activation energy, and other kinetic parameters. The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea) and temperature (T), where A is the pre-exponential factor and R is the gas constant.

Analysis of Transition State Structures and Energy Barriers

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy. joaquinbarroso.com

Computational chemistry plays a vital role in the analysis of transition state structures and energy barriers. joaquinbarroso.com For the acid-catalyzed deprotection of this compound, theoretical calculations can model the geometry of the transition state for the C-O bond cleavage step. Such calculations can help to understand the electronic and steric factors that influence the height of the energy barrier. joaquinbarroso.com

It is important to note that the calculated energy of a transition state being lower than the reactants, a phenomenon known as a submerged barrier, can sometimes occur. joaquinbarroso.com However, this can also be a computational artifact, and careful verification through methods like Intrinsic Reaction Coordinate (IRC) calculations is necessary to confirm the validity of the transition state. joaquinbarroso.com

Stereochemical and Regiochemical Control Mechanisms

Stereochemistry and regiochemistry are critical considerations in many organic reactions. In the case of this compound, the molecule itself is achiral and does not present stereochemical challenges in its synthesis or deprotection.

However, the regiochemistry of reactions involving the aromatic ring is a significant aspect. The nitro group (-NO₂) is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Conversely, the methoxymethoxy group (-OMOM) is an activating and ortho-, para-directing group. The combined influence of these two substituents dictates the regioselectivity of any substitution reactions on the benzene (B151609) ring.

Due to the powerful directing effect of the nitro group and the steric hindrance from the methoxymethoxy group, electrophilic substitution on the aromatic ring of this compound is generally disfavored. If a reaction were to occur, it would be expected to proceed at the positions ortho to the -OMOM group and meta to the -NO₂ group.

Computational and Theoretical Chemistry Studies of 1 Methoxymethoxy 4 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(Methoxymethoxy)-4-nitrobenzene from first principles. These methods model the electronic and geometric structure of the molecule, offering a detailed view of its intrinsic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. While specific optimized bond lengths and angles for this exact molecule are not extensively documented in dedicated studies, calculations on analogous structures, such as other 4-substituted-1-(methoxymethyl)benzenes, have been performed to support experimental data. nih.govnih.gov Such calculations would typically reveal the planarity of the benzene (B151609) ring and the preferred orientation of the methoxymethyl and nitro substituents.

Conformational analysis would further explore the rotational freedom around the single bonds, particularly the C-O and O-C bonds of the methoxymethyl group. This analysis identifies different stable conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure dictates the chemical behavior of a molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene, while also influencing the charge distribution across the aromatic ring. researchgate.net

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the nitro and methoxymethyl groups would be regions of negative potential (nucleophilic), while the nitro group itself would create a significant electron-deficient (electrophilic) character on the aromatic ring.

Prediction of Reactivity and Selectivity

Computational models can predict how and where a molecule is likely to react. For this compound, reactivity predictions are strongly influenced by its substituents. A study investigating the formation of [M-H]⁺ ions from 4-substituted-1-(methoxymethyl)benzene derivatives in positive fast atom bombardment (FAB) mass spectrometry found a clear reactivity trend. nih.govnih.gov The study compared the derivatives with methoxy (B1213986) (electron-donating), hydrogen (neutral), and nitro (electron-withdrawing) groups at the 4-position.

The relative intensity of the [M-H]⁺ peak, indicating hydride elimination from the methylene (B1212753) group, followed the order:

4-methoxy > 4-hydrogen > 4-nitro

This result suggests that the electron-donating power of the substituent at the 4-position is a critical factor in this specific reaction, with the electron-withdrawing nitro group significantly disfavoring the reaction compared to the other substituents. nih.govnih.gov

Table 1: Reactivity Order of 4-Substituted-1-(methoxymethyl)benzenes in [M-H]⁺ Formation

| 4-Substituent | Electronic Effect | Relative Reactivity |

|---|---|---|

| -OCH₃ | Electron-Donating | High |

| -H | Neutral | Medium |

Computational Modeling of Reaction Mechanisms

Energy Profile Calculations for Rate-Determining Steps

By calculating the energy of reactants, transition states, and products, a reaction's energy profile can be constructed. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. While detailed energy profiles for reactions involving this compound are not available in the reviewed literature, computational studies on related nitroaromatic compounds have successfully modeled mechanisms for processes like cycloadditions and reductions. rsc.org Such a study for this compound would be invaluable for understanding its transformation pathways.

Simulation of Substituent Effects on Reactivity

The impact of different functional groups on a molecule's reactivity can be systematically studied through simulation. The previously mentioned study on the formation of [M-H]⁺ ions from 4-substituted-1-(methoxymethyl)benzenes serves as a prime example. nih.govnih.gov The investigation confirmed that the reaction mechanism for hydride elimination was consistent across the different derivatives (methoxy, hydrogen, and nitro). nih.gov

A key finding was the successful application of the Hammett equation, a classic tool in physical organic chemistry for correlating reaction rates with substituent electronic properties. Plotting the logarithm of the relative peak intensities of [M-H]⁺ against the Hammett sigma (σ) constants for the substituents yielded a good linear correlation. nih.gov This indicates that the stability of the cation formed during the reaction is directly influenced by the inductive effects of the substituent at the 4-position. The strong electron-withdrawing nature of the nitro group destabilizes the positive charge development, thus reducing the reactivity of this compound in this specific transformation. nih.gov

Molecular Dynamics Simulations

Direct molecular dynamics (MD) simulations specifically targeting this compound are not extensively documented in publicly available research. However, the broader literature on nitroaromatic compounds, particularly nitrobenzene (B124822) and its derivatives, offers valuable insights into the principles and potential applications of MD simulations for understanding such molecules.

MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For compounds like this compound, these simulations could provide detailed information on conformational dynamics, intermolecular interactions, and solvent effects.

For instance, MD simulations of nitrobenzene dioxygenase, an enzyme that acts on nitroaromatic compounds, have been performed to understand substrate binding and the catalytic mechanism. nih.govacs.org These studies use force fields like AMBER to model the interactions between the protein and the substrate, which in this case is nitrobenzene. nih.govacs.org The simulations reveal crucial information about the active site's architecture, the role of specific amino acid residues like Asn258 in positioning the substrate for oxidation, and the influence of water molecules at the entrance of the active site. nih.govacs.org Such an approach could be hypothetically applied to study the interaction of this compound with biological macromolecules, should it be identified as a substrate or inhibitor for an enzyme.

Furthermore, MD simulations are instrumental in developing and validating force fields for energetic materials, including various nitrobenzenes. ucl.ac.uk These simulations help in predicting crystal structures and understanding the influence of molecular conformation, such as the torsion angle of the nitro group, on the charge distribution and intermolecular forces within a crystal lattice. ucl.ac.uk This knowledge is crucial for predicting the properties of solid-state materials. While this compound is not typically classified as an energetic material, the principles of force field development and conformational analysis are transferable.

Studies on the photochemical dynamics of nitrobenzene in aqueous solution also utilize computational approaches, though they may focus more on quantum mechanics/molecular mechanics (QM/MM) methods rather than classical MD. acs.org These investigations show that the solvent environment plays a critical role in the relaxation pathways of photoexcited nitrobenzene. acs.org Hydrogen bonding between the nitro group and water molecules can influence the rates of internal conversion between electronic states. acs.org Similar solvent-solute interactions would be expected for this compound, and MD simulations could be employed to characterize the structure and dynamics of its solvation shell.

While specific data tables for this compound from MD simulations are not available, the table below illustrates the types of parameters and insights that can be obtained from such studies on related compounds.

Table 1: Illustrative Data from Molecular Dynamics Simulations of Nitroaromatic Compounds

| Parameter | Description | Example Finding for Nitrobenzene Derivatives | Potential Relevance for this compound |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules. | Low RMSD values in enzyme active sites suggest stable binding. | Could indicate stable binding to a hypothetical target protein. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the structure of water molecules around the nitro group. | Would help in understanding solvation and its effect on reactivity. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent or a protein. | Asn258 forms a key hydrogen bond with the nitro group of nitrobenzene in nitrobenzene dioxygenase. nih.govacs.org | The ether oxygens and nitro group could act as hydrogen bond acceptors, influencing interactions. |

Development of Structure-Reactivity Relationships from Theoretical Data

The development of structure-reactivity relationships from theoretical data is a cornerstone of modern computational chemistry, enabling the prediction of a molecule's behavior based on its electronic and structural properties. For this compound, while direct and specific quantitative structure-activity relationship (QSAR) models are not prevalent in the literature, a wealth of information on substituted nitrobenzenes allows for informed predictions about its reactivity.

Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful means to understand the influence of substituents on the reactivity of the nitrobenzene ring. The methoxymethoxy group (-OCH₂OCH₃) at the para position is expected to significantly modulate the electronic properties of the nitrobenzene core. This group is generally considered an electron-donating group through resonance, which would affect the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

A study on the unimolecular decomposition of substituted nitrobenzenes using DFT at the PBE0/6-31+G(d,p) level of theory found that substituents in the para position have a significant impact on the reaction mechanisms due to resonance effects with the nitro group. nih.govacs.org For para-substituted compounds, the carbon-nitro bond dissociation energy was directly related to the Hammett constant of the substituent, which quantifies its electron-donating or electron-withdrawing ability. nih.govacs.org The methoxymethoxy group, being electron-donating, would be expected to influence this bond energy.

QSAR studies on the toxicity of nitroaromatic compounds have identified several key descriptors that correlate with biological activity. nih.gov These often include electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and descriptors related to charge distribution, such as the maximum net atomic charge on the nitro group's nitrogen atom. nih.gov A narrow HOMO-LUMO gap generally indicates high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov

For this compound, the electron-donating methoxymethoxy group would likely raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing its reactivity compared to unsubstituted nitrobenzene. DFT calculations are essential for quantifying these effects. For example, DFT calculations on other substituted nitrobenzenes have been used to analyze the molecular electrostatic potential (MEP), which identifies the positive and negative potential sites in a molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

The table below summarizes key theoretical parameters and their implications for the reactivity of a substituted nitrobenzene like this compound, based on established principles from the study of related compounds.

| Charge on Nitro Group Nitrogen (qN) | The partial atomic charge on the nitrogen atom of the nitro group. | May be slightly altered due to the electron-donating nature of the para-substituent. | Can correlate with the ease of reduction of the nitro group and has been used in QSAR models for toxicity. nih.gov |

Advanced Spectroscopic Characterization Methodologies for 1 Methoxymethoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-(Methoxymethoxy)-4-nitrobenzene, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR for Functional Group and Connectivity Elucidation

The ¹H NMR spectrum of this compound provides valuable insights into its molecular structure by revealing the chemical shifts, multiplicities, and coupling constants of the protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the nitro-substituted benzene (B151609) ring and the aliphatic protons of the methoxymethyl (MOM) protecting group.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group are deshielded and resonate at a lower field compared to the protons ortho to the electron-donating methoxymethoxy group.

The methoxymethyl group gives rise to two singlets in the aliphatic region of the spectrum. The methylene (B1212753) protons (-O-CH₂-O-) typically appear at a lower field than the methyl protons (-O-CH₃) due to the proximity of two electronegative oxygen atoms.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | 8.22 | Doublet |

| Aromatic (ortho to O-MOM) | 7.23 | Doublet |

| -O-CH₂-O- | 5.30 | Singlet |

| -O-CH₃ | 3.50 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the aromatic ring exhibit chemical shifts in the downfield region. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded, as is the carbon atom bonded to the methoxymethoxy group. The chemical shifts of the other aromatic carbons are also influenced by the electronic effects of the substituents.

The aliphatic carbons of the methoxymethyl group appear in the upfield region of the spectrum. The methylene carbon (-O-CH₂-O-) resonates at a lower field than the methyl carbon (-O-CH₃).

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C (ipso to O-MOM) | 161.4 |

| C (ipso to NO₂) | 142.1 |

| C (ortho to NO₂) | 125.9 |

| C (ortho to O-MOM) | 117.2 |

| -O-CH₂-O- | 94.6 |

| -O-CH₃ | 56.5 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between the aromatic protons that are coupled to each other, confirming their ortho relationship on the benzene ring. No cross-peaks would be observed between the aromatic protons and the protons of the methoxymethyl group, indicating they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This allows for the definitive assignment of the protonated carbons in the molecule. For instance, the signal for the methylene protons of the MOM group would correlate with the signal for the methylene carbon, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Exact Mass Determination

HRESI-MS is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. For this compound, this technique would typically show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Interactive Data Table: HRESI-MS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C₈H₉NO₄ + H]⁺ | 184.0504 | Data not available in search results |

| [C₈H₉NO₄ + Na]⁺ | 206.0324 | Data not available in search results |

Note: While the calculated exact masses are provided, specific observed experimental data from HRESI-MS analysis of this compound were not available in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of this compound and for identifying any potential impurities.

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and any impurities by comparing the spectra to a database. The retention time from the gas chromatogram also serves as an identifying characteristic. This technique is crucial for quality control in the synthesis and application of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for the structural elucidation of molecules by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of specific vibrational modes within the molecule, providing a characteristic fingerprint that allows for the identification of functional groups. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups: the nitro group (NO₂), the aromatic ring (C=C), the ether linkages (C-O-C), and the aliphatic C-H bonds of the methoxymethyl group.

A hypothetical FTIR data table for this compound would include the following expected absorptions:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~1520 and ~1340 | Asymmetric and Symmetric Stretching | Nitro (NO₂) |

| ~1600-1450 | C=C Stretching | Aromatic Ring |

| ~1250 and ~1050 | C-O Stretching | Ether (Ar-O-CH₂ and O-CH₂-O) |

| ~3100-3000 | C-H Stretching | Aromatic C-H |

| ~2950-2850 | C-H Stretching | Aliphatic C-H (CH₃ and CH₂) |

| ~900-675 | C-H Bending (Out-of-plane) | Aromatic Ring Substitution |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.

The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring. The C-O-C and C-H vibrations would also be present, providing a complete molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light in this region promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the nitrobenzene (B124822) chromophore. The presence of the methoxymethoxy group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to nitrobenzene.

Photochemical investigations could explore the stability of the compound under UV irradiation and identify potential photodegradation products. Such studies are crucial for understanding the environmental fate and potential applications of the compound in photochemistry.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. An XRD analysis of a single crystal of this compound would provide definitive structural information, including the conformation of the methoxymethoxy group relative to the nitrobenzene ring and the intermolecular interactions in the solid state.

Application of Hyphenated Analytical Techniques (e.g., LC-MS, GC-IR)

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components of a mixture using liquid chromatography and then detects and identifies them based on their mass-to-charge ratio using mass spectrometry. LC-MS would be a suitable method for the analysis of this compound in various matrices, providing both quantitative information and structural confirmation through fragmentation patterns.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique separates volatile components of a mixture using gas chromatography and identifies them based on their infrared absorption spectra. GC-IR could be used for the analysis of this compound if the compound is sufficiently volatile and thermally stable. It would provide real-time structural information of the eluted compounds.

In the absence of specific experimental data for this compound, the detailed characterization of this compound using these advanced spectroscopic methodologies remains a subject for future research.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of 1-(Methoxymethoxy)-4-nitrobenzene typically involves the protection of 4-nitrophenol (B140041) using chloromethyl methyl ether (MOM-Cl) in the presence of a base. This method, while effective, presents sustainability challenges, including the use of hazardous reagents and solvents, and generates stoichiometric amounts of salt waste. Future research is poised to address these limitations by developing greener and more atom-economical alternatives.

Key research directions include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly improve the environmental profile of the synthesis. Research into acid or base-catalyzed reactions using less hazardous alternatives to MOM-Cl, such as dimethoxymethane (B151124), could minimize waste.

Mechanochemistry: The use of ball milling and other mechanochemical techniques offers a path to solvent-free or low-solvent reaction conditions. A one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol has been demonstrated, showcasing the potential of this technology for reactions involving nitrophenol derivatives. rsc.org Applying this approach to the protection step could reduce solvent use and potentially enhance reaction rates.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and reduced waste. Developing a flow-based process for the synthesis of this compound would enable more efficient and scalable production.

Improved Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green chemistry. rsc.org Future synthetic routes will aim to maximize the incorporation of all reactant atoms into the final product, for instance, by designing addition-type reactions that generate water as the only byproduct. rsc.org

| Methodology | Traditional Approach (e.g., MOM-Cl) | Future Sustainable Approach |

|---|---|---|

| Reagents | Stoichiometric base, hazardous alkylating agents | Catalytic systems, benign alternatives (e.g., dimethoxymethane) |

| Solvents | Often volatile organic compounds (VOCs) | Solvent-free (mechanochemistry) or green solvents (e.g., water, supercritical CO2) |

| Atom Economy | Low to moderate (generates salt byproducts) | High (aims for 100% atom economy) |

| Process | Batch processing | Continuous flow chemistry |

Exploration of Novel Reactivity and Functionalization Strategies

Beyond its role as a protected phenol (B47542), the chemical structure of this compound presents multiple sites for novel chemical transformations. Future research will likely focus on unlocking new reactivity patterns to build molecular complexity.

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers a powerful and atom-economical way to introduce new substituents. Transition-metal-catalyzed C-H activation could enable the regioselective introduction of alkyl, aryl, or other functional groups at the positions ortho to the methoxymethoxy or nitro groups, bypassing traditional multi-step sequences.

Nitro Group Transformations: While the reduction of the nitro group to an amine is a standard transformation, exploring partial reductions to hydroxylamine (B1172632) or azoxy derivatives could provide access to different classes of compounds. researchgate.netmdpi.com The nitro group can also participate in various coupling reactions, and new catalytic systems could expand the scope of these transformations.

Reactivity of the MOM Ether: The methoxymethyl (MOM) group itself can be a site for functionalization. For instance, radical-based reactions could potentially target the methylene (B1212753) bridge of the MOM ether, allowing for the introduction of new functionalities at that position.

Regioselective Substitutions: The interplay between the electron-withdrawing nitro group and the electron-donating methoxymethoxy group directs electrophilic aromatic substitution. Research into highly regioselective reactions under novel conditions could provide precise control over the synthesis of polysubstituted aromatic compounds. acs.org

Expansion of Synthetic Applications in Advanced Materials and Catalysis

The unique electronic properties of the this compound scaffold—featuring a strong electron-donating group (ether) and a strong electron-withdrawing group (nitro) in a para-relationship—make it an attractive building block for advanced materials.

Nonlinear Optical (NLO) Materials: The significant charge transfer character within the molecule is a key feature for second-order NLO materials. Derivatives of this compound could be synthesized and incorporated into polymers or crystalline arrays for applications in optoelectronics and photonics.

Polymer Science: After deprotection of the MOM group and reduction of the nitro group, the resulting 4-aminophenol is a versatile monomer. The protected intermediate allows for the synthesis of functionalized polymers where the reactive phenol or aniline (B41778) groups are unmasked in a final step. This could be used to create high-performance polymers, polyelectrolyte multilayer films, or functional membranes. sigmaaldrich.com

Ligands for Catalysis and MOFs: By introducing coordinating groups (e.g., phosphines, carboxylates, or nitrogen heterocycles) onto the aromatic ring, derivatives of this compound can be designed as ligands for transition metal catalysts or as linkers for Metal-Organic Frameworks (MOFs). mdpi.com The electronic properties of the ligand could be tuned by modifying the substituents on the ring, thereby influencing the activity and selectivity of the resulting catalyst or the properties of the MOF.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical synthesis is increasingly being managed with the aid of artificial intelligence (AI) and machine learning (ML). dartmouth.edu These computational tools are set to revolutionize how the synthesis and functionalization of molecules like this compound are approached.

Reaction Prediction and Retrosynthesis: AI models, trained on vast databases of chemical reactions, can predict the most likely outcomes of a given set of reactants and conditions. chemcopilot.comchemeurope.com This is particularly useful for exploring the novel reactivity discussed in section 8.2. Furthermore, AI-powered retrosynthesis tools can propose new, efficient, and sustainable synthetic routes to the target molecule and its derivatives. chemcopilot.com

Optimization of Reaction Conditions: Machine learning algorithms can rapidly identify the optimal conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, a task that is traditionally resource-intensive. beilstein-journals.orgnih.gov This can be coupled with automated high-throughput experimentation platforms for closed-loop, autonomous reaction optimization. beilstein-journals.org

Predicting Side Reactions: AI can anticipate potential side reactions and degradation pathways that might not be immediately obvious, allowing chemists to proactively adjust conditions to ensure a cleaner reaction profile. chemcopilot.com This leads to higher purity products and simplifies downstream processing.

| Application Area | Description | Impact on this compound Research |

|---|---|---|

| Synthesis Planning | Proposes multi-step synthetic routes from available starting materials. chemcopilot.com | Discovery of novel, more sustainable pathways. |

| Reaction Optimization | Uses algorithms to find optimal reaction variables for yield and selectivity. beilstein-journals.org | Faster development of efficient functionalization reactions. |

| Outcome Prediction | Predicts the major product, yield, and potential side products. chemeurope.comchemai.io | Reduces experimental failures and accelerates discovery of new reactivity. |

| Property Prediction | Calculates electronic, steric, and other properties of virtual compounds. journalajopacs.com | Enables in silico design of derivatives with desired characteristics. |

Design of Derivatives with Tunable Electronic or Steric Properties for Specific Applications